Thieno[3,2-b]pyridine-3-carbaldehyde
Overview
Description
Thieno[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound . It has a molecular formula of C8H5NOS and an average mass of 163.196 Da .
Synthesis Analysis
Recent approaches to the synthesis of thieno[2,3-b]pyridines have been reviewed, with selected works published from 2015 to 2019 . The synthesis of these compounds often involves substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis
The molecular structure of Thieno[3,2-b]pyridine-3-carbaldehyde consists of a thiophene ring fused to a pyridine ring . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block .Chemical Reactions Analysis
Thieno[2,3-b]pyridines have been synthesized using various reactions, including multicomponent synthesis starting from compounds through 3-cyanopyridine-2-thiolate intermediate . The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .Physical And Chemical Properties Analysis
Thieno[3,2-b]pyridine-3-carbaldehyde has a molecular formula of C8H5NOS, an average mass of 163.196 Da, and a monoisotopic mass of 163.009186 Da .Scientific Research Applications
- Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives
- Application : Thieno[3,2-b]pyridine derivatives are used as synthons for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .
- Method : The process involves using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
- Results : The experiment led to the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and the unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides .
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Synthesis of Thieno[3,4-b]thiophene Derivatives
- Application : Thieno[3,4-b]thiophene (TbT) units with functional groups have emerged as an extremely attractive electron-withdrawing building block in organic electronics .
- Method : The process involves using thieno[3,4-b]thiophenes (TbTs) bearing a carboxyl group in the development of donor and acceptor materials in organic solar cells (OSCs) .
- Results : The experiment led to the development of PTB series family polymers and IDT-derived non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies .
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Synthesis of Thieno[2,3-c]pyridine Derived GRK2 Inhibitors
- Application : Thienopyridine derivatives are used in the synthesis of GRK2 inhibitors .
- Method : The process involves varying the substitution in the 4-position of the thienopyridine scaffold .
- Results : The experiment showed that replacement of the chlorine by hydrogen, fluorine, or bromine is well tolerated with all compounds registering an LLE > 3 .
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Synthesis of Thieno[3,2-b]pyridine Derived Antibacterial Agents
- Application : Thieno[3,2-b]pyridine derivatives are used in the synthesis of antibacterial agents .
- Method : The process involves varying the substitution in the thienopyridine scaffold .
- Results : The experiment showed that some of the synthesized derivatives showed greater inhibitory effect against certain organisms .
properties
IUPAC Name |
thieno[3,2-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQRBOLKGFLGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]pyridine-3-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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